molecular formula CKNS B1176349 Eicos-9-ene-1,20-diacetate CAS No. 153444-61-2

Eicos-9-ene-1,20-diacetate

Cat. No.: B1176349
CAS No.: 153444-61-2
Attention: For research use only. Not for human or veterinary use.
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Description

Eicos-9-ene-1,20-diacetate is a diacetylated fatty acid derivative with the molecular formula C₂₄H₄₄O₄ and a molecular weight of 396.6 g/mol . It features a 20-carbon chain with a double bond at the 9th position (denoted as "9-ene") and acetyl groups at both terminal positions (C-1 and C-20). This structural configuration distinguishes it from simpler fatty acid esters and alcohols.

The compound has been identified as a major constituent in plant extracts, particularly in Acalypha monostachya (Euphorbiaceae), where it constitutes 55.56% of the hexane extract . In contrast, it occurs in trace amounts (0.06–0.07%) in Skimmia laureola (Rutaceae), indicating species-specific variability in biosynthesis or ecological roles .

Properties

CAS No.

153444-61-2

Molecular Formula

CKNS

Synonyms

Eicos-9-ene-1,20-diacetate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Eicos-9-ene-1,20-diacetate with structurally related compounds based on retention time (RT), molecular features, and natural abundance:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups RT (min) Concentration in Extracts Key References
This compound C₂₄H₄₄O₄ 396.6 Diacetate, alkene 29.11 55.56% (A. monostachya)
Palmitic acid methyl ester C₁₇H₃₄O₂ 270.5 Methyl ester 20.10 6.90% (A. monostachya)
Linoleic acid methyl ester C₁₉H₃₄O₂ 294.5 Methyl ester, two double bonds 22.15 3.93% (A. monostachya)
(Z)-9-Octadecenoic acid dioxolane ester C₂₄H₄₄O₄ 396.6 Dioxolane ring, ester N/A Not reported
1-Eicosanol C₂₀H₄₂O 298.5 Primary alcohol N/A Not reported

Key Observations:

  • Retention Time Differences: this compound exhibits a significantly higher RT (29.11 min) in gas chromatography compared to shorter-chain esters like palmitic acid methyl ester (20.10 min). This reflects its lower volatility due to higher molecular weight and polar acetyl groups .
  • Isomeric Variants: The compound shares its molecular formula (C₂₄H₄₄O₄) with (Z)-9-Octadecenoic acid dioxolane ester , but the latter’s dioxolane ring confers distinct stereochemical and reactivity profiles.

Bioactivity and Ecological Roles

  • Antimicrobial Potential: In A. monostachya, this compound’s dominance (55.56%) correlates with the extract’s reported antimicrobial activity, though its specific role remains unelucidated . In contrast, methyl esters like palmitic acid methyl ester (6.90%) are less abundant but may synergize with other components.
  • Species-Specific Variability: The compound’s trace presence in S.

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